ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate
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Overview
Description
ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Nitro Group: Nitration of the thiophene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Benzoylamino Group: The nitro-substituted thiophene is then reacted with benzoyl chloride in the presence of a base to form the benzoylamino group.
Introduction of the Phenylcarbamoyl Group: The final step involves the reaction of the intermediate compound with phenyl isocyanate to introduce the phenylcarbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Quinazolinones: Another class of compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its thiophene ring, combined with the nitro, benzoylamino, and phenylcarbamoyl groups, makes it a versatile compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C22H19N3O6S |
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Molecular Weight |
453.5g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19N3O6S/c1-3-31-22(28)17-13(2)18(20(27)23-15-7-5-4-6-8-15)32-21(17)24-19(26)14-9-11-16(12-10-14)25(29)30/h4-12H,3H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
JXESQFAJFXPFCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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